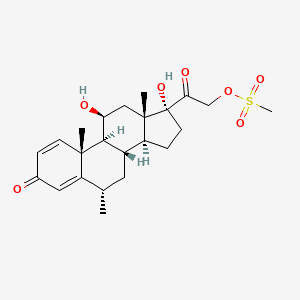

Methylprednisolone 21-Mesylate

Description

Methylprednisolone 21-Mesylate is a synthetic glucocorticoid derivative where the 21-hydroxy group of methylprednisolone is replaced with a mesyl (methanesulfonyl) group. Unlike non-covalent glucocorticoids, this compound and similar mesylated derivatives (e.g., dexamethasone 21-mesylate) covalently bind to glucocorticoid receptors (GRs) via sulfhydryl groups, leading to prolonged receptor activation .

Properties

Molecular Formula |

C23H32O7S |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |

InChI |

InChI=1S/C23H32O7S/c1-13-9-15-16-6-8-23(27,19(26)12-30-31(4,28)29)22(16,3)11-18(25)20(15)21(2)7-5-14(24)10-17(13)21/h5,7,10,13,15-16,18,20,25,27H,6,8-9,11-12H2,1-4H3/t13-,15-,16-,18-,20+,21-,22-,23-/m0/s1 |

InChI Key |

MAKYQZAXAUAVII-LODJHJRTSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COS(=O)(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylprednisolone 21-Mesylate typically involves the esterification of methylprednisolone with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving methylprednisolone in an appropriate solvent, such as dichloromethane, and then adding methanesulfonic acid. The reaction mixture is stirred at a specific temperature, usually around room temperature, for a set period .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves crystallization and purification steps to ensure the final product meets pharmaceutical standards. The crystallization is typically performed in a specific solvent under controlled conditions to enhance the purity and reduce impurities .

Chemical Reactions Analysis

Formation of Methylprednisolone 21-Mesylate

The mesylate derivative is typically synthesized by reacting methylprednisolone with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. This step converts the 21-hydroxyl group into a mesylate, enhancing its electrophilicity for subsequent reactions.

Reaction Conditions :

-

Solvent : N,N-Dimethylacetamide (DMA) or dichloromethane

-

Temperature : Room temperature (17–25°C)

-

Reagents : Methanesulfonyl chloride (1.4 mL per 3 g substrate), triethylamine (4 mL per 3 g substrate)

-

Outcome : High yield of 21-mesylate, isolated via precipitation and filtration .

Nucleophilic Substitution Reactions

The 21-mesylate group undergoes nucleophilic displacement with halides (e.g., Cl⁻, F⁻) or other nucleophiles. For example:

Chlorination at C-21

This compound reacts with lithium chloride (LiCl) in DMA under heating to produce 21-chloro derivatives :

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | LiCl, DMA, 100–110°C, 3 hours | 21-Chloromethylprednisolone | Precipitate formed, filtered |

This reaction is critical for synthesizing halogenated corticosteroids like halobetasol propionate .

Fluorination at C-21

While not directly reported for this compound, analogous reactions with cesium fluoride (CsF) in acetonitrile (e.g., for prednisone 21-tosylate) suggest potential pathways for introducing fluorine .

Reaction Mechanism and Stereochemistry

-

Mechanism : The mesylate group undergoes an Sₙ2 displacement , where the nucleophile attacks the electrophilic C-21 carbon, leading to inversion of configuration.

-

Steric Effects : Bulky substituents at C-17 or C-16 (e.g., methyl groups) may influence reaction rates but do not significantly alter stereochemical outcomes in reported cases .

Key Research Findings

-

Efficiency : Reactions with LiCl in DMA achieve >90% conversion to 21-chloro derivatives under optimized conditions .

-

Safety : Mesylation avoids hazardous reagents like fluoroperchlorate, offering a safer route compared to older methods .

-

Scalability : The process is scalable for industrial production, with yields maintained at gram-to-kilogram scales .

Comparative Data Table

*Yield reported for analogous prednisone 21-tosylate reaction .

Challenges and Considerations

Scientific Research Applications

Methylprednisolone 21-Mesylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving cell signaling and gene expression due to its glucocorticoid activity.

Medicine: Widely used in the treatment of acute spinal cord injuries, severe allergic reactions, and inflammatory diseases.

Mechanism of Action

Methylprednisolone 21-Mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound influences various physiological processes, including carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis. It also suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation .

Comparison with Similar Compounds

Covalent Binding and Receptor Affinity

- Methylprednisolone 21-Mesylate vs. Dexamethasone 21-Mesylate: Dexamethasone 21-mesylate binds irreversibly to GRs with a dissociation constant ($Kd$) of $2.7 \pm 0.6 \times 10^{-5}$ M, as determined by competitive binding assays .

*Inferred from dexamethasone 21-mesylate data.

Pharmacological and Clinical Implications

Receptor Activation and Transcriptional Effects

- Covalent vs. Non-covalent Binding: Covalently bound mesylate derivatives (e.g., dexamethasone 21-mesylate) show sustained GR activation, even after ligand removal, unlike non-covalent steroids . This property is exploited in research to study GR signaling kinetics.

- This compound is presumed to retain full agonist activity.

Challenges and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.